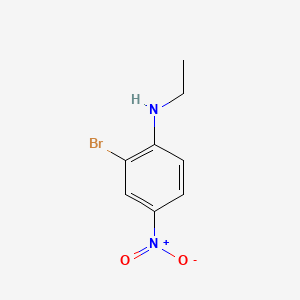
2-Bromo-N-ethyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-ethyl-4-nitroaniline is a yellow solid . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .
Synthesis Analysis
The synthesis of 2-Bromo-N-ethyl-4-nitroaniline involves several steps . The first step is nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products .Molecular Structure Analysis
The molecular formula of 2-Bromo-N-ethyl-4-nitroaniline is C8H9BrN2O2 . It has an average mass of 245.073 Da and a monoisotopic mass of 243.984726 Da .Chemical Reactions Analysis
2-Bromo-4-nitroaniline is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives . The nitro group in the compound plays a crucial role in directing the bromination .Physical And Chemical Properties Analysis
2-Bromo-N-ethyl-4-nitroaniline is a yellow solid . It has a density of 1.6±0.1 g/cm3, a boiling point of 338.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 54.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Phase Equilibria and Crystallization Studies
Research has explored the phase equilibria and crystallization behavior of systems involving compounds structurally related to 2-Bromo-N-ethyl-4-nitroaniline, such as the urea–4-bromo-2-nitroaniline system. These studies have demonstrated the formation of eutectic and monotectic compositions, providing insight into the miscibility and critical temperatures of such mixtures. The analysis involved determining the enthalpies of fusion for the components and various thermodynamic parameters, enhancing our understanding of their solid–liquid interfacial energies and microstructural changes during phase transitions (Reddi et al., 2012).
Green Synthesis and Chemical Reactions
Another facet of research on related compounds includes the green synthesis of Schiff base compounds, such as 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, through a solvent-free mechanochemical method. This approach emphasizes environmentally friendly synthesis methods that could potentially be applied to the synthesis of compounds like 2-Bromo-N-ethyl-4-nitroaniline. The synthesized compounds have shown potential applications in medicinal and agricultural fields due to their urease inhibitory activity and antioxidant properties (Zulfiqar et al., 2020).
Thermodynamic Modeling and Solubility Studies
The solubility and thermodynamic behavior of nitroaniline derivatives have been extensively studied, providing insights into the purification processes and theoretical understanding of these compounds. Investigations into the solubility of 2-methyl-4-nitroaniline in various solvents and the corresponding thermodynamic models offer valuable information for optimizing the separation processes of isomeric mixtures, which could be relevant for handling 2-Bromo-N-ethyl-4-nitroaniline (Li et al., 2016).
Synthesis and Application in Organic Chemistry
Synthesis methods for related compounds, such as 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, showcase the potential routes and chemical transformations applicable to 2-Bromo-N-ethyl-4-nitroaniline. These methods, including diazotization and Sandmeyer reactions, are crucial for the development of novel organic compounds and intermediates used in various chemical industries (Xu, 2006).
Fluorescent Sensor Development
The development of novel fluorescent sensors based on molecularly imprinted poly(ionic liquid) for the detection of nitroaniline derivatives in water highlights the potential application of 2-Bromo-N-ethyl-4-nitroaniline in environmental monitoring and safety. Such sensors offer high sensitivity, selectivity, and rapid detection capabilities, which are essential for tracking pollutants and hazardous substances in water sources (Xie et al., 2020).
Safety And Hazards
When handling 2-Bromo-N-ethyl-4-nitroaniline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-N-ethyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXMCUACVIEWKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656335 |
Source


|
| Record name | 2-Bromo-N-ethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-ethyl-4-nitroaniline | |
CAS RN |
108485-08-1 |
Source


|
| Record name | 2-Bromo-N-ethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

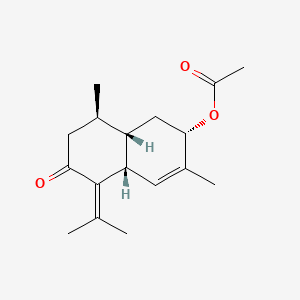
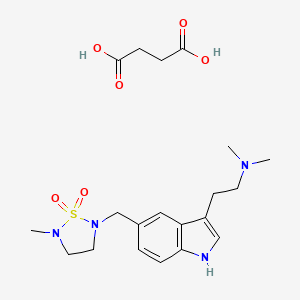
![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)



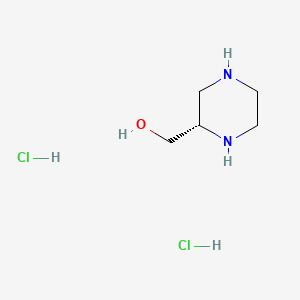
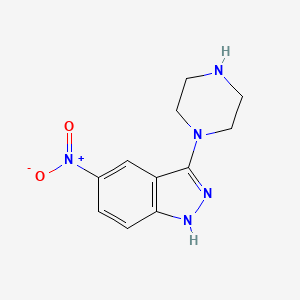
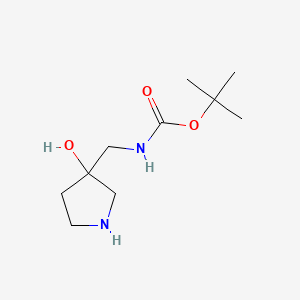
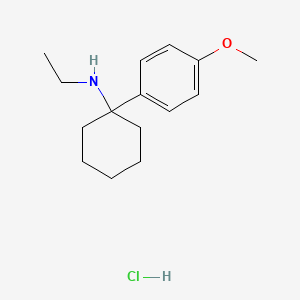
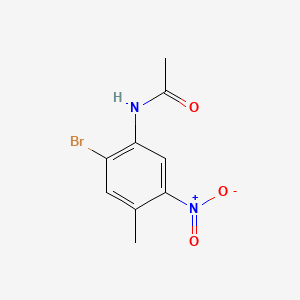
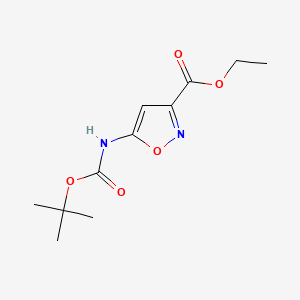

![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)